Cas no 138907-73-0 (Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate)

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative with applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorophenyl substituent and an ester functional group, offering versatility as an intermediate in synthetic chemistry. The fluorine atom enhances metabolic stability and bioavailability, making it valuable for drug discovery. The ethyl ester moiety provides a handle for further derivatization, such as hydrolysis or amidation. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents. High purity and well-defined synthetic routes ensure reproducibility in research applications. Its balanced lipophilicity and electronic properties contribute to its utility in medicinal chemistry.
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate structure
138907-73-0 structure
商品名:Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
CAS番号:138907-73-0
MF:C12H11FN2O2
メガワット:234.2263
MDL:MFCD16036989
CID:95206

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
    • ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate
    • 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester
    • ACN-P000681
    • AGN-PC-0039ES
    • AK139712
    • I14-13499
    • SureCN1194458
    • MEUROLLIWZOVNK-UHFFFAOYSA-N
    • 1-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
    • CM10520
    • AS06555
    • AX8221801
    • ST24046722
    • MDL: MFCD16036989
    • インチ: 1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3
    • InChIKey: MEUROLLIWZOVNK-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])N1C([H])=C(C(=O)OC([H])([H])C([H])([H])[H])C([H])=N1

計算された属性

  • せいみつぶんしりょう: 234.08053
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 267
  • トポロジー分子極性表面積: 44.1

じっけんとくせい

  • 密度みつど: 1.23±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.28 g/l)(25ºC)、
  • PSA: 44.12

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate セキュリティ情報

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DH590-200mg
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
138907-73-0 98%
200mg
276.0CNY 2021-07-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222356-250mg
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
138907-73-0 98%
250mg
¥604 2023-04-15
Chemenu
CM131614-1g
ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
138907-73-0 98%
1g
$*** 2023-03-30
Chemenu
CM131614-10g
ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
138907-73-0 98%
10g
$916 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DH590-100mg
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
138907-73-0 98%
100mg
150CNY 2021-05-08
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E190794-50mg
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
138907-73-0 98%
50mg
¥116.90 2023-09-03
1PlusChem
1P001AA3-250mg
1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester
138907-73-0 98%
250mg
$39.00 2024-06-21
Aaron
AR001AIF-250mg
1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester
138907-73-0 98%
250mg
$28.00 2025-01-21
eNovation Chemicals LLC
D951874-250mg
1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester
138907-73-0 98%
250mg
$90 2024-06-08
eNovation Chemicals LLC
D951874-100mg
1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester
138907-73-0 98%
100mg
$60 2025-02-25

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 関連文献

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylateに関する追加情報

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-73-0): A Comprehensive Overview

The Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-73-0) is a synthetic organic compound belonging to the pyrazole carboxylate class, exhibiting significant potential in pharmaceutical and biochemical research. Its structure combines a fluorinated phenyl group with a pyrazole ring, which imparts unique physicochemical properties critical for biological activity. Recent advancements in medicinal chemistry have highlighted this compound's role in modulating inflammatory pathways and enzyme inhibition, positioning it as a promising lead molecule for drug development.

Structurally, the pyrazole core serves as a versatile scaffold for functionalization, while the 4-fluorophenyl substituent enhances lipophilicity and metabolic stability. Computational studies published in *Journal of Medicinal Chemistry* (2023) revealed that fluorination at the para-position reduces hydrolytic degradation by stabilizing electron density distribution around the aromatic ring. This structural optimization aligns with current trends in drug design emphasizing improved bioavailability and reduced off-target effects.

In pharmacological evaluations, this compound demonstrates notable anti-inflammatory activity through dual mechanisms: inhibition of cyclooxygenase (COX)-2 enzyme activity and suppression of NF-kB signaling pathways. A 2022 study in *Nature Communications* demonstrated its efficacy in reducing paw edema in murine models of arthritis at doses comparable to celecoxib but with fewer gastrointestinal side effects. The carboxylic ester moiety plays a critical role here, enabling selective delivery to inflamed tissues via passive targeting mechanisms.

Recent advancements in synthetic methodology have streamlined access to this compound through palladium-catalyzed cross-coupling strategies. Researchers at MIT reported a one-pot synthesis route using Suzuki-Miyaura coupling under mild conditions (Tetrahedron Letters, 2023). This method achieves >95% yield while eliminating hazardous reagents previously required for analogous compounds. Such innovations underscore the growing focus on sustainable chemistry practices in pharmaceutical manufacturing.

Clinical translatability is further supported by preclinical toxicity studies showing low acute toxicity (LD50 >5 g/kg) and favorable pharmacokinetic profiles in rodent models. A phase I clinical trial protocol published in *Clinical Pharmacology & Therapeutics* (Q2/2024) plans to evaluate its safety profile in human subjects with chronic inflammatory conditions, leveraging its ability to penetrate blood-brain barrier analogs as demonstrated by parallel artificial membrane permeability assays.

Innovative applications extend beyond traditional therapeutics into diagnostic imaging agents. Fluorescence resonance energy transfer (FRET) studies conducted at Stanford University show that this compound's fluorinated phenyl group can act as an optical reporter when conjugated with targeting peptides, enabling real-time tracking of inflammatory biomarkers in vivo without ionizing radiation exposure.

The compound's structural versatility has also led to exploration in antiviral research following promising results against SARS-CoV-2 protease inhibition reported during the pandemic period. While not yet optimized for clinical use, these findings highlight its potential as a component of combinatorial antiviral therapies where synergistic effects with nucleoside analogs were observed in vitro.

Current challenges include optimizing metabolic stability without compromising solubility—a balance addressed through prodrug strategies involving bioisosteric replacements proposed by researchers at Scripps Institute (ACS Med Chem Lett., 2023). These approaches involve substituting the ethoxycarbonyl group with hydroxyethyl or glycol ether esters to enhance aqueous solubility while maintaining biological activity.

Economic considerations favor this compound's scalability due to readily available starting materials and modular synthesis pathways. Cost analyses from industrial partners indicate production costs could be reduced by up to 40% through continuous flow synthesis techniques currently under validation trials.

In conclusion, the Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate represents a multifaceted chemical entity bridging fundamental research and translational medicine. Its structural features align with modern drug design principles emphasizing efficacy-safety trade-offs, while ongoing innovations continue expanding its therapeutic horizons across inflammation management, imaging technologies, and emerging viral therapies.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.